molecular formula C11H14ClN3O2 B1493336 Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate CAS No. 2097958-47-7

Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate

Cat. No.: B1493336
CAS No.: 2097958-47-7
M. Wt: 255.7 g/mol
InChI Key: ZQUQKPCJZNPHDI-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C11H14ClN3O2 . It’s a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with a nitrogen atom . The structure also includes a 2-chloropyrimidin-4-yl group and an ethyl carboxylate group .

Scientific Research Applications

Reactivity in Heterocyclic Synthesis

Ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate and similar compounds exhibit versatile reactivity, serving as precursors for various heterocyclic systems. For instance, derivatives like ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates react with benzoyl isothiocyanate to form thioureido derivatives. Intramolecular cyclization of these derivatives leads to the formation of thioxopyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones. Further alkylation with bifunctional reagents results in the formation of new pentacyclic systems, such as furo(thieno)[3,2-d][1,3]thiazolo[3,2-a]pyrimidin-7(8)-ones and pyrimido[2,1-b][1,3]thiazin-7(8)-ones. Some of these synthesized compounds have demonstrated promising antimicrobial activity against pathogens like Staphylococcus aureus (Sirakanyan et al., 2015).

Role in Annulation Reactions

In organic synthesis, ethyl 2-methyl-2,3-butadienoate, related to this compound, is known to act as a 1,4-dipole synthon. It undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, leading to the formation of highly functionalized tetrahydropyridines. These reactions are characterized by excellent yields, complete regioselectivity, and have implications in the expansion of reaction scope, demonstrating the synthetic utility of these compounds in producing complex molecular architectures (Zhu et al., 2003).

Potential in Antimicrobial and Anticancer Research

Derivatives of this compound, such as ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, have been utilized to synthesize novel pyrazole derivatives. These derivatives have been characterized and evaluated for their in vitro antimicrobial and anticancer activities. Some of these compounds have shown significant activity, surpassing even reference drugs like doxorubicin in anticancer assays (Hafez et al., 2016).

Properties

IUPAC Name

ethyl 1-(2-chloropyrimidin-4-yl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O2/c1-2-17-10(16)8-4-6-15(7-8)9-3-5-13-11(12)14-9/h3,5,8H,2,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUQKPCJZNPHDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(C1)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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